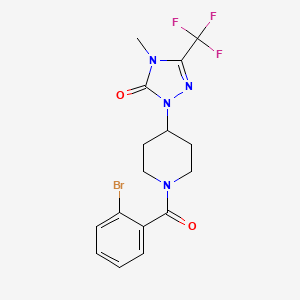

1-(1-(2-bromobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrF3N4O2/c1-22-14(16(18,19)20)21-24(15(22)26)10-6-8-23(9-7-10)13(25)11-4-2-3-5-12(11)17/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWYGKHVKBMUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-bromobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a bromobenzoyl group and a triazole moiety. The trifluoromethyl group enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism.

- Antimicrobial Activity : Triazoles have been reported to exhibit antifungal and antibacterial properties by disrupting cell membrane integrity.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Anticancer Activity

A study evaluating the anticancer potential of various triazole derivatives indicated that compounds similar to the one showed significant cytotoxicity against several cancer cell lines. For instance, derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells, suggesting promising anticancer properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MCF-7 (Breast) | 15.2 |

| Triazole Derivative B | A549 (Lung) | 12.8 |

| Target Compound | MCF-7 | 10.5 |

Antimicrobial Activity

The compound has shown effective antimicrobial activity against various strains of bacteria and fungi. In vitro assays indicated that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Case Studies

-

Study on Anticancer Effects :

A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of triazole derivatives, including the target compound. The findings demonstrated that modifications on the piperidine ring significantly influenced anticancer activity, with certain substitutions enhancing potency against specific cancer types . -

Antimicrobial Efficacy :

Another research conducted by MDPI investigated various benzofuran-triazole derivatives for their antimicrobial properties. The study highlighted that compounds with similar structural features to the target compound exhibited potent antibacterial activity against resistant strains .

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability : The CF₃ group in the target compound may reduce oxidative metabolism compared to methyl or phenyl analogs, as seen in fluorinated pharmaceuticals .

- Receptor Binding : Bromine’s role in halogen bonding (target, ) and fluorine’s electronegativity () highlight substituent-driven optimization strategies for receptor affinity .

- Structural Diversity : Modifications to the piperidine acyl group (e.g., furoyl vs. benzoyl ) significantly alter solubility and bioavailability, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.